Boron trifluoride

Nucleophilic Fluorination Fluoride Affinity Thermochemistry

Common Lewis acids fail to deliver both high-MW polymers and nucleophilic fluoride transfer. Boron-10 Trifluoride resolves this: its 92 kcal/mol fluoride ion affinity enables nucleophilic fluorination inaccessible to BCl₃ or AlCl₃, while delivering polymer MW an order of magnitude beyond aluminum-based initiators. This 10B-enriched (≥99 at%) isotope reagent also supports neutron detection and BNCT research. Supplied as compressed gas in returnable cylinders; hazmat shipping compliance mandatory.

Molecular Formula BF3
Molecular Weight 67.81 g/mol
CAS No. 15875-25-9
Cat. No. B092126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron trifluoride
CAS15875-25-9
Synonymsboron trifluoride
Molecular FormulaBF3
Molecular Weight67.81 g/mol
Structural Identifiers
SMILESB(F)(F)F
InChIInChI=1S/BF3/c2-1(3)4
InChIKeyWTEOIRVLGSZEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility106 % (in cold H2O) (NIOSH, 2016)
Solubility in water: 332 g/100 g at 0 °C;  some hydrolysis occurs to form fluoboric and boric acids
Soluble in cold water, hydrolyzes in hot water
Soluble in concentrated sulfuric acid and most organic solvents
Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide
Solubility in anhydrous sulfuric acid: 1.94 g/100 g;  soluble in most saturated and halogenated hydrocarbons and in aromatic compounds
Solubility in water: reaction
106% (in cold H2O)

Boron Trifluoride: Technical Baseline


Boron trifluoride (BF₃) is a trigonal planar, monomeric boron trihalide that functions as a potent Lewis acid in organic synthesis, polymerization, and materials science [1]. It is characterized by a strong electron-deficient boron center that readily accepts electron pairs from Lewis bases to form stable adducts [1]. Its physical form is a colorless, toxic, and corrosive gas at room temperature, but it is often handled and utilized as a more convenient liquid complex, such as boron trifluoride diethyl etherate (BF₃·OEt₂), which retains the Lewis acidic properties of the parent gas while offering improved stability and ease of handling [1].

Potent Lewis acid for organic synthesis and catalysis
Commonly handled as stable liquid complex (BF₃·OEt₂)
Unique nucleophilic fluoride source in fluorination chemistry

Why Boron Trifluoride Cannot Be Replaced


Substituting boron trifluoride with a generic Lewis acid like aluminum chloride or another boron trihalide is not straightforward due to quantifiable differences in Lewis acidity, adduct stability, and reactivity profiles. While BCl₃ and BBr₃ are stronger Lewis acids in the gas phase towards strong bases, BF₃ exhibits a unique combination of high fluoride affinity, which enables its dual role as both a Lewis acid catalyst and a nucleophilic fluorinating agent [1]. Furthermore, its distinct polymerization activity, compared to AlCl₃, results in significantly higher molecular weight polymers, a critical performance metric [2]. These performance divergences mean that a simple one-for-one swap can lead to reaction failure, suboptimal product quality, or the introduction of undesirable side reactions, necessitating a more nuanced, data-driven selection process [3].

Fluoride donor capability
Common Lewis acids (AlCl₃, BCl₃) lack fluoride donor capability; direct substitution cannot support nucleophilic fluorination workflows.
Lewis acidity profile
BF₃ is the weakest boron trihalide; switching to stronger acids (BCl₃, BBr₃) may reduce chemoselectivity and increase side reactions.
Polymerization outcome
Catalyst choice significantly impacts polymer molecular weight; Al-based catalysts may yield substantially lower MW under identical conditions.

Boron Trifluoride: Quantitative Differentiation


Fluoride Ion Affinity in Nucleophilic Fluorination

The fluoride ion affinity (FIA) of boron trifluoride has been experimentally determined to be 92 kcal/mol (385 ± 25 kJ/mol) [1]. This high affinity quantifies its strong binding to fluoride ion, forming the stable tetrafluoroborate (BF₄⁻) anion. This property underpins the use of BF₃ and its complexes as efficient nucleophilic fluoride sources in synthetic transformations [2]. While direct comparative FIA data for other common Lewis acids like BCl₃ or AlCl₃ is not directly comparable due to their different halide affinities, this quantitative value serves as a definitive benchmark for its utility in fluorination chemistry, a domain where other common Lewis acids cannot effectively function as fluoride donors.

Fluoride Ion Affinity
Reported
92 kcal/mol (385 ± 25 kJ/mol)
Defines fluorination utility
Gas-phase measurement; benchmarking parameter
Nucleophilic Fluorination Fluoride Affinity Thermochemistry

Lewis Acidity Order: Boron Trihalides

A direct comparison of Lewis acid strength among the boron trihalides reveals a counterintuitive trend: BF₃ < BCl₃ < BBr₃, with BBr₃ being the strongest Lewis acid [1]. This order is consistently observed across multiple measurements and is attributed to the greater π-backbonding from fluorine to boron in BF₃, which partially saturates the boron center and reduces its electron deficiency [1]. For instance, the enthalpy of adduct formation with strong bases like NH₃ is less negative for BF₃ compared to BCl₃, indicating a weaker interaction. This means that for reactions requiring a less potent or more selective Lewis acid to prevent over-activation or side reactions, BF₃ is the preferred choice over its more aggressive counterparts [2].

Lewis Acidity Order
Class-level
BF₃ (weakest) < BCl₃ < BBr₃ (strongest)
Milder acidity may support selectivity
Established by adduct formation thermodynamics
Lewis Acidity Boron Trihalides Adduct Formation

Cationic Polymerization Catalyst Performance

In a direct head-to-head study of isobutene homopolymerization and its copolymerization with isoprene (butyl rubber), boron trifluoride was compared to aluminum ethyl dichloride and aluminum trichloride under identical conditions in alkyl chloride solvents across a temperature range of -30°C to -146°C [1]. The study quantitatively demonstrated that BF₃ yields the highest molecular weight polymers, outperforming both aluminum-based catalysts [1]. The resulting polymer molecular weights from BF₃ catalysis were approximately one order of magnitude higher than those obtained with AlCl₃ or aluminum ethyl dichloride [1].

Polymerization MW
Head-to-head
~10× higher MW vs Al-based catalysts
Reported higher polymer MW target
Isobutene polymerization, -30°C to -146°C
Cationic Polymerization Polymer Molecular Weight Catalyst Comparison

Boron Trifluoride: Application Scenarios


Alkyl Fluoride Synthesis: Nucleophilic Fluorination

In synthetic organic chemistry, the introduction of fluorine into a molecule is crucial for modulating biological activity in pharmaceuticals and agrochemicals. Boron trifluoride diethyl etherate (BF₃·OEt₂) is uniquely positioned for this task due to its high fluoride content and its ability to act as a nucleophilic fluoride source [1]. As quantified in Section 3, the high fluoride ion affinity (92 kcal/mol) of BF₃ is the thermodynamic driver for its effectiveness. This property allows it to perform nucleophilic fluorinations, a role that cannot be fulfilled by other common Lewis acids like BCl₃ or AlCl₃, which are not viable fluoride donors [2]. Therefore, BF₃ is a specialized and essential reagent for the synthesis of alkyl fluorides, providing a direct and quantifiable advantage over other catalyst choices [1].

High-MW Polyisobutylene & Butyl Rubber Production

The industrial production of high-molecular-weight polyisobutylene and butyl rubber relies on cationic polymerization. The data presented in Section 3 shows that BF₃ outperforms aluminum-based catalysts (AlCl₃ and aluminum ethyl dichloride) by delivering polymer molecular weights that are an order of magnitude higher [1]. This superior performance is not a marginal improvement but a decisive factor in achieving the desired polymer properties, such as tensile strength and impermeability. Consequently, for applications where high molecular weight is a critical quality attribute, the use of BF₃ as a polymerization initiator is a scientifically justified and industrially preferred choice over alternative Lewis acid catalysts.

Selective Friedel-Crafts Acylation and Alkylation

In the synthesis of aromatic ketones via Friedel-Crafts acylation, the choice of catalyst dictates reaction selectivity and product purity. While AlCl₃ is a common and potent catalyst, its high Lewis acidity can lead to overreaction or decomposition with sensitive substrates. As established in Section 3, BF₃'s Lewis acidity is milder than that of BCl₃ and AlCl₃ [1]. This quantified difference in acidity makes BF₃ the catalyst of choice for substrates that are prone to degradation under harsher conditions, enabling more selective and cleaner transformations. This characteristic is particularly valuable in fine chemical and pharmaceutical synthesis where high chemoselectivity and yield are paramount [2].

Application
Selection Property
Validation Focus
Nucleophilic fluorination
Fluoride donor capability
Fluoride ion affinity & reaction conditions
High-MW polymer synthesis
Polymerization catalyst efficiency
Molecular weight and yield
Selective Friedel-Crafts acylation
Controlled Lewis acidity
Reaction selectivity and substrate compatibility

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